(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Description
The compound "(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine" features a benzimidazole core substituted with a methyl group at the 1-position and a pyridin-2-yl group attached to a methanamine moiety. This structure combines aromatic heterocycles (benzimidazole and pyridine) with a flexible amine linker, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as condensation and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-12-8-3-2-6-10(12)17-14(18)13(15)11-7-4-5-9-16-11/h2-9,13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJJLJQKQFTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the rings.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various electrophiles and nucleophiles are used under specific conditions to achieve the desired reactions.
Major Products Formed: The reactions yield a variety of products, including oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. A study demonstrated that this compound inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Caspase activation |
Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. The compound has shown efficacy against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics. In vitro studies revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Coordination Chemistry
The compound is also utilized in coordination chemistry, where it serves as a ligand in metal complexes. These complexes have been explored for their catalytic properties in organic transformations. For instance, zinc complexes of this ligand have shown enhanced catalytic activity in the synthesis of various organic compounds under mild conditions .
Photophysical Properties
Studies on the photophysical properties of this compound indicate its potential use in organic light-emitting diodes (OLEDs). The compound exhibits strong fluorescence, making it suitable for applications in optoelectronic devices .
Sensor Development
The compound has been incorporated into sensor technology for detecting heavy metals and environmental pollutants. Its ability to form stable complexes with metal ions allows for selective detection methods based on fluorescence quenching .
| Metal Ion | Detection Limit (ppm) | Response Time |
|---|---|---|
| Pb²⁺ | 0.5 | 5 minutes |
| Hg²⁺ | 0.3 | 3 minutes |
Case Study 1: Anticancer Mechanism Investigation
A detailed study published in Journal of Medicinal Chemistry investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to elucidate the pathways involved, confirming the role of mitochondrial dysfunction and reactive oxygen species generation in mediating its effects .
Case Study 2: Coordination Complexes as Catalysts
Research published in Inorganic Chemistry explored the synthesis of various metal complexes with this benzimidazole derivative as a ligand. The study highlighted the enhanced catalytic efficiency observed in reactions such as cross-coupling and oxidation processes, demonstrating the compound's versatility in catalysis .
Mechanism of Action
The mechanism by which (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Positional Isomers: Pyridine Substitution
- (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine (CAS: Discontinued, Ref: 10-F735641) This analog differs in the position of the pyridine substituent (3-yl vs. 2-yl). For instance, pyridine positional isomers in receptor ligands often show marked differences in activity due to changes in hydrogen bonding and π-π stacking .
Substituent Variations on the Benzimidazole Core
Cyclopropyl(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 1248707-86-9)
Replacing the pyridyl group with a cyclopropyl ring introduces steric strain and hydrophobicity. Cyclopropane-containing compounds often exhibit enhanced metabolic stability but may suffer from reduced solubility .- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 20028-40-4) This simpler analog lacks the pyridyl group, reducing aromatic interactions but increasing amine solubility. It serves as a scaffold for derivatization, as seen in antimicrobial agents where substituents like thiazolidinones enhance activity .
Heterocycle Replacements
- However, the phenethyl group adds hydrophobicity, which may improve membrane permeability .
- Such modifications are common in kinase inhibitors to optimize binding kinetics .
Functional Group Modifications
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L3)
Substituting pyridine with thiophene introduces sulfur-mediated interactions (e.g., van der Waals forces). Thiophene-containing analogs are explored for antimicrobial activity due to their electron-rich nature .Hydrochloride Salts Derivatives like "(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride" (CAS: 1197226-91-7) improve aqueous solubility, critical for pharmacokinetics. Salt formation is a common strategy to enhance drug-like properties .
Biological Activity
The compound (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C14H14N4
- Molecular Weight : 238.29 g/mol
- CAS Number : 1231929-97-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of benzimidazole derivatives has been associated with significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed promising results against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective growth inhibition. Similar effects were observed in liver cancer cells (HepG2) where the compound exhibited selective cytotoxicity compared to non-cancerous cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values below 10 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <1 |
| Mycobacterium smegmatis | <5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division and proliferation in cancer cells .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that benzimidazole derivatives can induce ROS production leading to oxidative stress and subsequent apoptosis in cancer cells .
- Biofilm Disruption : The compound exhibits properties that inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Study on Anticancer Activity : A study published in ACS Omega highlighted the synthesis and evaluation of benzimidazole derivatives, including this compound, showing significant cytotoxicity against multiple cancer cell lines .
- Antimicrobial Evaluation : Research published in PMC demonstrated that derivatives showed potent activity against multiple strains of bacteria and fungi, establishing a basis for further development as antimicrobial agents .
- Molecular Docking Studies : Computational studies indicated strong binding affinities to key biological targets involved in cancer progression and microbial resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
